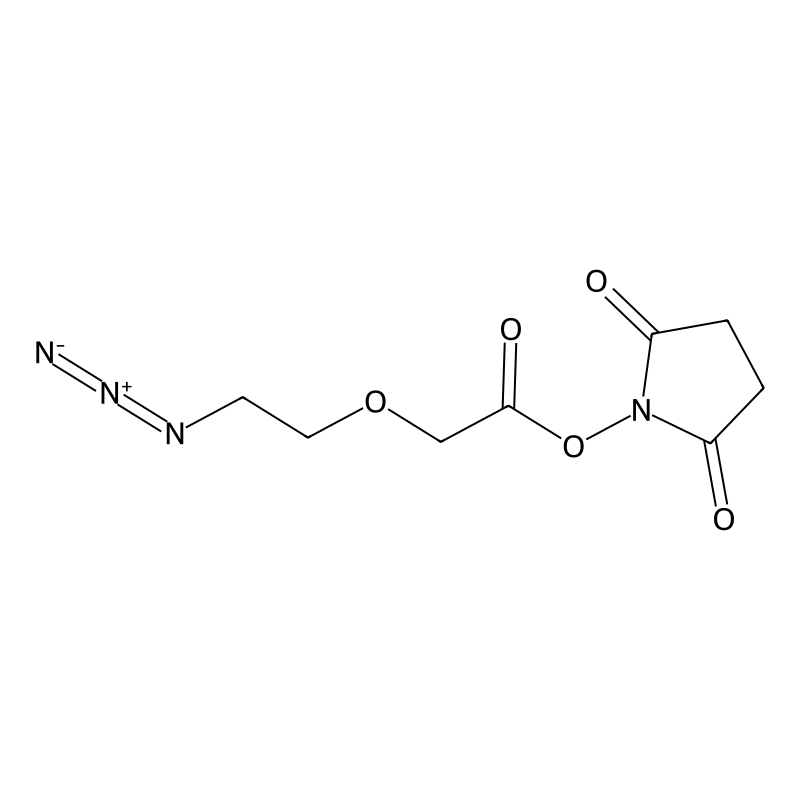Azido-PEG1-CH2CO2-NHS

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Synonyms
Azide group (N3)
This functional group allows Azido-PEG1-CH2CO2-NHS to participate in click chemistry reactions. Click chemistry is a set of powerful tools for rapid and selective coupling of molecules . Azido-PEG1-CH2CO2-NHS can react with alkynes, strained alkenes like dibenzo cyclooctyne (DBCO) and bicyclononyne (BCN), via click chemistry to form a stable triazole linkage .
PEG spacer (Poly(ethylene glycol))
This hydrophilic chain increases the water solubility of the entire molecule and the bioconjugate formed after coupling. Improved water solubility is crucial for many biological applications since most experiments and processes occur in aqueous environments .
NHS ester (N-hydroxysuccinimide ester)
This group reacts selectively with primary amines (-NH2) present on various biomolecules such as proteins, peptides, and amine-modified oligonucleotides. This allows Azido-PEG1-CH2CO2-NHS to be attached to these molecules, creating a stable amide bond .
Due to its unique properties, Azido-PEG1-CH2CO2-NHS finds applications in various scientific research areas:
Biomolecule conjugation
Azido-PEG1-CH2CO2-NHS can be used to attach biomolecules like drugs, fluorophores (fluorescent molecules), or imaging agents to proteins or other biomolecules. This allows for targeted delivery, improved pharmacokinetics (drug behavior in the body), or visualization of the biomolecule within a cell .
PROTAC linker
Azido-PEG1-CH2CO2-NHS can be used as a linker molecule in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules designed to recruit an E3 ubiquitin ligase enzyme to a protein of interest, leading to its degradation by the cell's proteasome machinery .
Biomaterial modification
The molecule can be used to modify the surface of biomaterials like nanoparticles or hydrogels. The hydrophilic PEG spacer improves their biocompatibility and reduces non-specific protein binding .
Azido-PEG1-CH2CO2-NHS is a specialized polyethylene glycol (PEG) derivative that features an azide group and a N-hydroxysuccinimide (NHS) ester moiety. This compound is characterized by its ability to enhance the solubility of biomolecules in aqueous environments, thanks to the hydrophilic nature of the PEG spacer. The azide group allows for specific reactions in click chemistry, particularly with alkyne-functionalized molecules, facilitating bioconjugation and drug development processes .
Azido-PEG1-CH2CO2-NHS acts as a bifunctional linker molecule. The NHS ester group covalently attaches to a primary amine on one biomolecule (e.g., a protein). The remaining azide group then participates in click chemistry with another biomolecule containing a terminal alkyne, forming a stable covalent bond and creating a bioconjugate [].
While detailed safety information is limited, some general precautions are recommended when handling Azido-PEG1-CH2CO2-NHS:
- Wear personal protective equipment (PPE) such as gloves, lab coat, and safety glasses.
- Avoid inhalation, ingestion, and skin contact.
- Work in a well-ventilated fume hood.
- Dispose of waste according to institutional guidelines.
The primary chemical reaction involving Azido-PEG1-CH2CO2-NHS is the click reaction, where the azide group (-N3) reacts with terminal alkynes to form stable 1,2,3-triazole bonds. This reaction is highly efficient and produces minimal by-products, making it ideal for applications in bioconjugation. The NHS ester can react with amines to form stable amide bonds, further enhancing its utility in linking biomolecules .
Azido-PEG1-CH2CO2-NHS exhibits significant biological activity due to its ability to facilitate the targeted delivery of therapeutic agents. The hydrophilic PEG component improves solubility and circulation time in biological systems, while the reactive azide and NHS groups allow for precise functionalization of proteins, peptides, and other biomolecules. This makes it a valuable tool in drug delivery systems and diagnostic applications .
The synthesis of Azido-PEG1-CH2CO2-NHS typically involves several steps:
- Synthesis of PEG Backbone: The PEG polymer is synthesized through ring-opening polymerization.
- Introduction of Azide Group: The azide group is introduced via nucleophilic substitution or other chemical modifications.
- Formation of NHS Ester: The NHS ester is formed by reacting the carboxylic acid group with N-hydroxysuccinimide under coupling conditions.
- Purification: The final product is purified using methods such as precipitation or chromatography to ensure high purity for biological applications .
Azido-PEG1-CH2CO2-NHS has diverse applications, including:
- Bioconjugation: Linking proteins and peptides for research and therapeutic purposes.
- Drug Delivery: Enhancing the solubility and bioavailability of drugs through PEGylation.
- Click Chemistry: Facilitating rapid and efficient conjugation reactions in various biochemical assays.
- Surface Modification: Improving biocompatibility of materials used in medical devices .
Studies examining the interactions of Azido-PEG1-CH2CO2-NHS focus on its reactivity with various biomolecules. Its ability to form stable triazole linkages has been extensively documented, demonstrating its efficacy in conjugating small molecules to proteins without significantly altering their biological activity. Additionally, the NHS ester allows for selective reactions with amine-containing compounds, which can be utilized in various biochemical applications .
Several compounds share structural similarities with Azido-PEG1-CH2CO2-NHS, each offering unique properties:
Azido-PEG1-CH2CO2-NHS stands out due to its balanced combination of hydrophilicity from PEG and reactivity from both the azide and NHS groups, making it particularly suitable for a wide range of biochemical applications while maintaining compatibility with various biomolecules .
Purity
Exact Mass
Appearance
Storage
Dates
2: Harrison E, Coulter JA, Dixon D. Gold nanoparticle surface functionalization: mixed monolayer versus hetero bifunctional peg linker. Nanomedicine (Lond). 2016 Apr;11(7):851-65. Review. PubMed PMID: 27021417.
3: Augusto MT, Hollmann A, Porotto M, Moscona A, Santos NC. Antiviral Lipopeptide-Cell Membrane Interaction Is Influenced by PEG Linker Length. Molecules. 2017 Jul 15;22(7). pii: E1190. doi: 10.3390/molecules22071190. PubMed PMID: 28714870; PubMed Central PMCID: PMC5776016.
4: Tuma R, Russell M, Rosendahl M, Thomas GJ Jr. Solution conformation of the extracellular domain of the human tumor necrosis factor receptor probed by Raman and UV-resonance Raman spectroscopy: structural effects of an engineered PEG linker. Biochemistry. 1995 Nov 21;34(46):15150-6. PubMed PMID: 7578129.
5: Kanazaki K, Sano K, Makino A, Yamauchi F, Takahashi A, Homma T, Ono M, Saji H. Feasibility of poly(ethylene glycol) derivatives as diagnostic drug carriers for tumor imaging. J Control Release. 2016 Mar 28;226:115-23. doi:10.1016/j.jconrel.2016.02.017. Epub 2016 Feb 8. PubMed PMID: 26869546.








